N~2~-ethyl-N-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N~2~-ethyl-N-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethyl group, a methylphenyl group, and a sulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with ethyl chloroformate under basic conditions.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and aluminum chloride as a catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N2-ethyl-N-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-ethyl-N-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent. Its sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N2-ethyl-N-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. In medicinal applications, the sulfonamide group inhibits the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-N-(4-methylphenyl)sulfonylglycinamide
- N-ethyl-N-(4-methylphenyl)sulfonylglycinamide
- N-(2-methylphenyl)-N-ethylsulfonylglycinamide
Uniqueness
N~2~-ethyl-N-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of both ethyl and methylphenyl groups, which contribute to its distinct chemical properties and reactivity. The combination of these groups with the sulfonyl and glycinamide backbone enhances its potential for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(24(22,23)16-11-9-14(2)10-12-16)13-18(21)19-17-8-6-5-7-15(17)3/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNZUXUGOTTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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